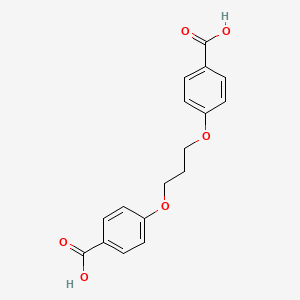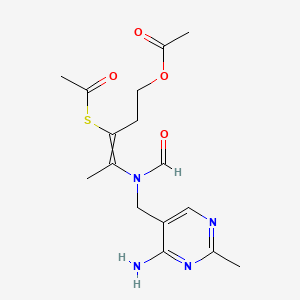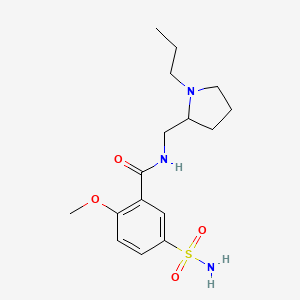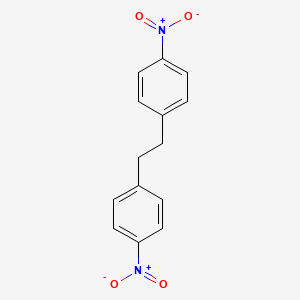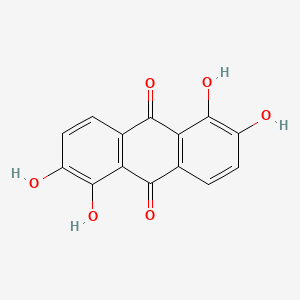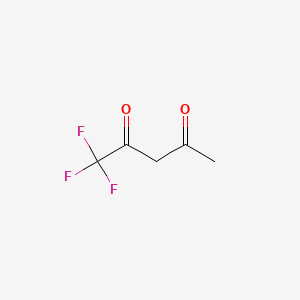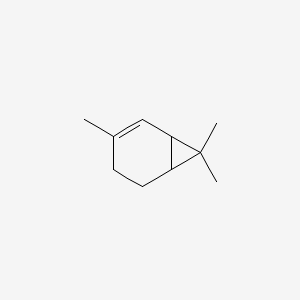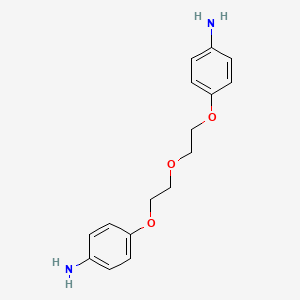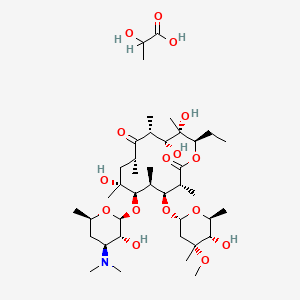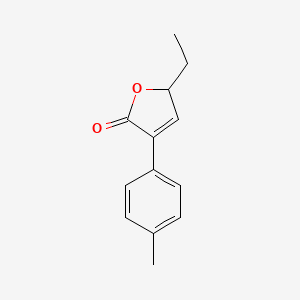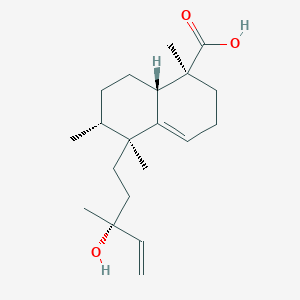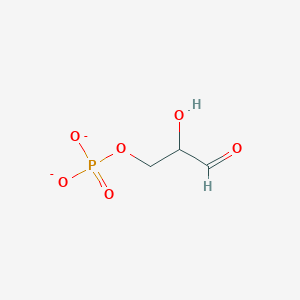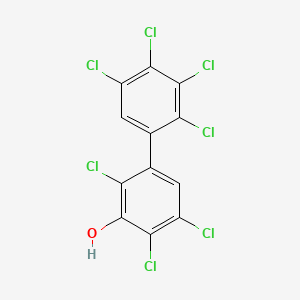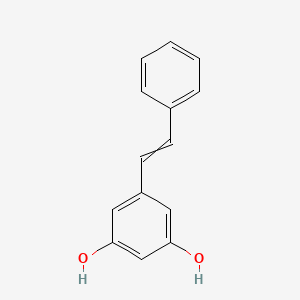
5-Styrylresorcinol
Übersicht
Beschreibung
5-Styrylresorcinol is a natural product found in Pentarhizidium orientale, Pinus mugo, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
5-Styrylresorcinol and its derivatives demonstrate significant antifungal properties. A study isolated 5-(8′Z-heptadecenyl)resorcinol from etiolated rice seedlings, showing effectiveness against the rice blast fungus, Pyricularia oryzae. This compound was found to be produced after germination, reaching a concentration of 50 μg g−1 fresh weight on day 6 (Suzuki et al., 1996).
Anticancer Potential
5-Styrylresorcinol derivatives, such as styryl-lactones, exhibit potential anticancer properties. A review focusing on Goniothalamin, a naturally occurring styryl-lactone, highlights its antiproliferative activity against cancer cells, primarily through the induction of apoptosis in target cells (Seyed et al., 2014). Additionally, 5-acetyl goniothalamin, derived from Goniothalamus marcanii, has shown promising anticancer effects against breast cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation (Boonmuen et al., 2016).
Antibacterial and Antileishmanial Activities
5-Alkylresorcinols isolated from the mushroom Merulius incarnatus exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Some of these compounds have also shown activity against leishmania, suggesting their potential as therapeutic agents against bacterial and parasitic infections (Jin & Zjawiony, 2006).
Antioxidant Effects
Alkylresorcinols, such as 5-n-pentadecylresorcinol, have been studied for their antioxidant properties. However, they exhibit low hydrogen donation and peroxyl radical-scavenging potency, making them less effective as antioxidants compared to compounds like α-tocopherol (Kamal-Eldin et al., 2001).
Optical Mapping in Blood-Perfused Myocardium
Styryl dyes, closely related to 5-Styrylresorcinol, have been developed for optical mapping in blood-perfused myocardium. These dyes are optimized for deeper tissue probing and provide high voltage sensitivity and slower internalization rates, useful in cardiac research (Matiukas et al., 2007).
Eigenschaften
Produktname |
5-Styrylresorcinol |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
5-(2-phenylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H |
InChI-Schlüssel |
YCVPRTHEGLPYPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Synonyme |
3,5-dihydroxystilbene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)
